molecular formula C23H23N3O4S B12023518 (5E)-2-(4-Ethoxyphenyl)-5-(4-isopropoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one CAS No. 618078-28-7

(5E)-2-(4-Ethoxyphenyl)-5-(4-isopropoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Cat. No.: B12023518
CAS No.: 618078-28-7
M. Wt: 437.5 g/mol
InChI Key: FVSCKAPIGMEFMG-DEDYPNTBSA-N
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Description

(5E)-2-(4-Ethoxyphenyl)-5-(4-isopropoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-B][1,2,4]triazoles This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an isopropoxy-methoxybenzylidene group, and a thiazolo-triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(4-Ethoxyphenyl)-5-(4-isopropoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 4-isopropoxy-3-methoxybenzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiazolo[3,2-B][1,2,4]triazole core. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(4-Ethoxyphenyl)-5-(4-isopropoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5E)-2-(4-Ethoxyphenyl)-5-(4-isopropoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its unique structure and potential biological activities make it a promising candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetic properties.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced performance in various applications, such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5E)-2-(4-Ethoxyphenyl)-5-(4-isopropoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-(4-Methoxyphenyl)-5-(4-isopropoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
  • (5E)-2-(4-Ethoxyphenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5E)-2-(4-Ethoxyphenyl)-5-(4-isopropoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one lies in its specific combination of functional groups and its thiazolo-triazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced biological activity or improved material properties, depending on the specific application.

Properties

CAS No.

618078-28-7

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

(5E)-2-(4-ethoxyphenyl)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H23N3O4S/c1-5-29-17-9-7-16(8-10-17)21-24-23-26(25-21)22(27)20(31-23)13-15-6-11-18(30-14(2)3)19(12-15)28-4/h6-14H,5H2,1-4H3/b20-13+

InChI Key

FVSCKAPIGMEFMG-DEDYPNTBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)OC(C)C)OC)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OC(C)C)OC)SC3=N2

Origin of Product

United States

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